
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of an ammonium ion derived from a hydroxyphenyl and methyl-substituted ethyl group, paired with a tartrate anion. The chiral nature of the compound, indicated by the (R-(R*,R*)) configuration, plays a crucial role in its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate typically involves the reaction of 2-(hydroxyphenyl)-1-methyl ethylamine with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve:
Reaction Setup: Dissolving 2-(hydroxyphenyl)-1-methyl ethylamine in a suitable solvent such as ethanol or methanol.
Addition of Tartaric Acid: Slowly adding tartaric acid to the solution while maintaining a constant temperature.
Stirring and Heating: Stirring the mixture and heating it to a specific temperature to facilitate the reaction.
Crystallization: Allowing the product to crystallize out of the solution, followed by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated crystallization processes to enhance yield and purity. The use of high-purity reagents and precise control of reaction parameters are critical to achieving consistent results.
化学反应分析
Types of Reactions
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of chiral catalysts and other industrial chemicals.
作用机制
The mechanism of action of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
®-2-Hydroxy-4-phenylbutanoate: Another chiral compound with similar structural features.
®-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-(phenylamino)carbonyl-1H-pyrrole-1-heptanoic acid: A compound with comparable chiral centers and functional groups.
Uniqueness
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate stands out due to its specific combination of hydroxyphenyl and tartrate moieties, which confer unique chemical and biological properties
属性
CAS 编号 |
66068-91-5 |
|---|---|
分子式 |
C22H32N2O8 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI 键 |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
规范 SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)

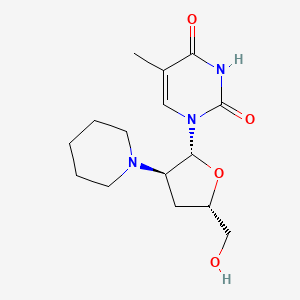

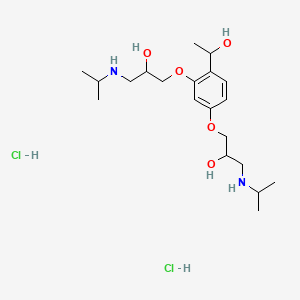

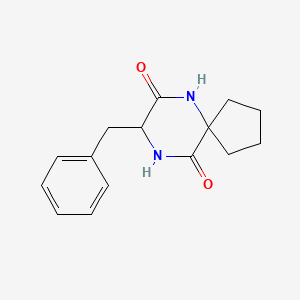
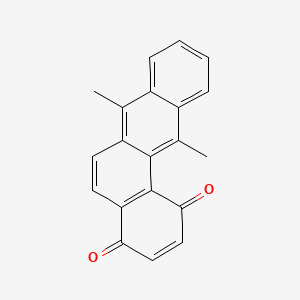
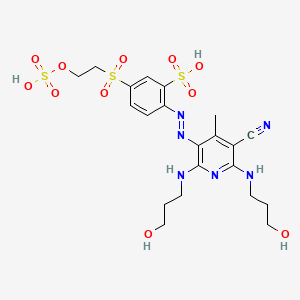

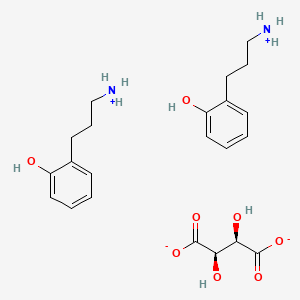
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
